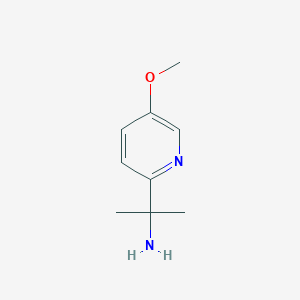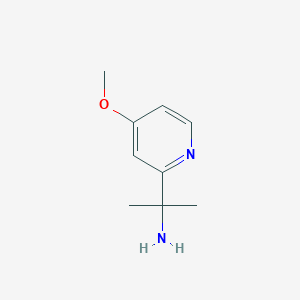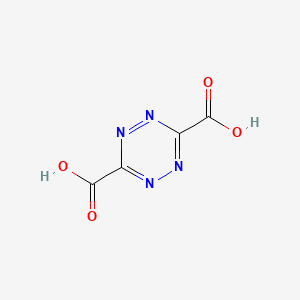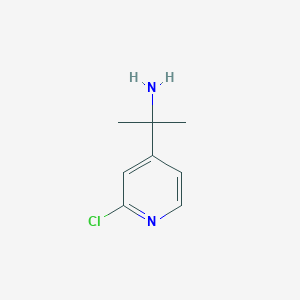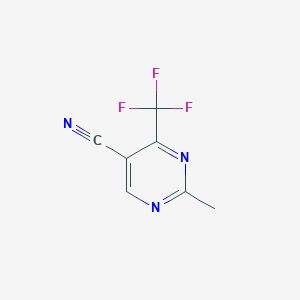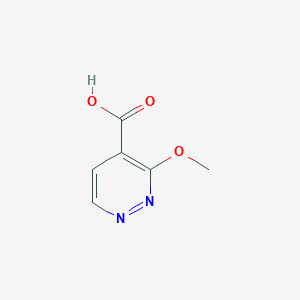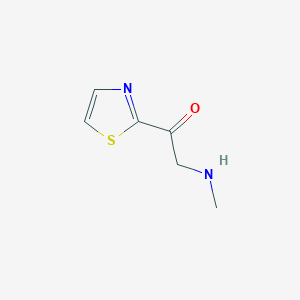
8-Hydroxyquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxyquinoline-4-carbonitrile is a derivative of 8-hydroxyquinoline, a bicyclic compound consisting of a pyridine ring fused to a phenol ring, with a hydroxyl group at position 8 and a nitrile group at position 4. This compound is known for its diverse biological activities and has garnered significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-4-carbonitrile typically involves the functionalization of 8-hydroxyquinoline. One common method includes the introduction of a nitrile group at the 4-position through a nucleophilic substitution reaction. This can be achieved by reacting 8-hydroxyquinoline with a suitable nitrile source under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitrile group can lead to the formation of corresponding amines.
Substitution: The hydroxyl group at position 8 can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
8-Hydroxyquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-hydroxyquinoline-4-carbonitrile involves its ability to chelate metal ions, which can disrupt various biological processes. It targets metal-dependent enzymes and proteins, leading to inhibition of their activity. This chelation property is crucial for its antimicrobial and anticancer activities, as it can interfere with metal homeostasis in cells.
類似化合物との比較
8-Hydroxyquinoline: The parent compound, known for its broad biological activity.
5,7-Dichloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Known for its water solubility and use in metal ion detection.
Uniqueness: 8-Hydroxyquinoline-4-carbonitrile stands out due to the presence of the nitrile group, which imparts unique chemical reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and biological applications.
特性
IUPAC Name |
8-hydroxyquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-4-5-12-10-8(7)2-1-3-9(10)13/h1-5,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORTNIWGBNZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


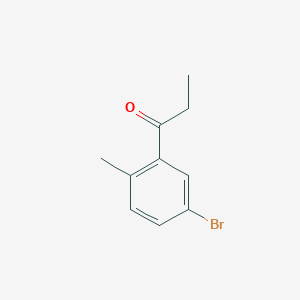
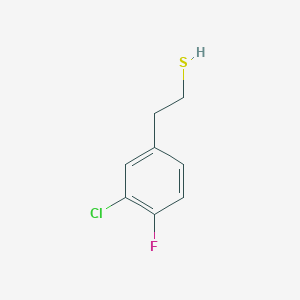
![2-Methyl-2,6-diazaspiro[3.4]octane](/img/structure/B7901486.png)

![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanamine](/img/structure/B7901502.png)
